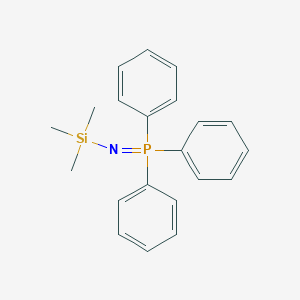

1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine

Description

Properties

IUPAC Name |

triphenyl(trimethylsilylimino)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24NPSi/c1-24(2,3)22-23(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKOPFGRNPVCPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24NPSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160842 | |

| Record name | N-Trimethylsilyliminotriphenylphosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13892-06-3 | |

| Record name | N-Trimethylsilyliminotriphenylphosphorane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013892063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Trimethylsilyliminotriphenylphosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aza-Wittig Reaction-Based Synthesis

The most common approach involves the reaction of trimethylsilyl azide with triphenylphosphine under controlled conditions. This method leverages the aza-Wittig mechanism, where the phosphine acts as a deoxygenation agent:

Key parameters include:

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.

-

Temperature : 0–25°C to prevent side reactions.

-

Stoichiometry : 1:1 molar ratio of azide to phosphine.

Yields typically range from 65–80%, with purity dependent on azide quality. The reaction is exothermic, necessitating slow addition of trimethylsilyl azide to avoid thermal runaway.

Phosphine-Mediated Silylamine Activation

An alternative route employs chlorotrimethylsilane and triphenylphosphine in the presence of a base:

Optimization Insights :

-

Base Selection : Triethylamine or pyridine effectively scavenge HCl, improving yields to 70–85%.

-

Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates but complicate purification.

Purification and Characterization

Crystallization Techniques

Crude product is purified via sequential solvent crystallization:

-

Primary Crystallization : Dissolve in hot toluene (60°C), filter, and cool to −20°C.

-

Secondary Crystallization : Recrystallize from ethanol/water (4:1 v/v) to remove phosphine oxides.

Typical Purity Data :

| Parameter | Value | Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Residual Solvents | <0.1% | GC-MS |

| Phosphine Oxide | <0.5% |

Spectroscopic Characterization

-

: δ +22.5 ppm (singlet).

Industrial-Scale Production Considerations

Solvent Recycling

Dimethyl sulfoxide (DMSO) is reused in large-scale reactions to minimize waste, as demonstrated in triphenylphosphine syntheses. Post-reaction, DMSO is distilled under reduced pressure (100–120°C, 10 mmHg) and filtered to remove inorganic salts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Aza-Wittig Reaction | 75 | 98 | Moderate | 1,200 |

| Silylamine Activation | 82 | 97 | High | 950 |

Key Trade-offs :

Chemical Reactions Analysis

1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is utilized in the study of biological systems, especially in the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, while the triphenylphosphorane moiety can participate in various bonding interactions. These properties enable the compound to interact with molecular targets and pathways in both chemical and biological systems .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine

- CAS Number : 13892-06-3

- Molecular Formula : C21H24NPSi

- Molecular Weight : 349.48 g/mol

- Structure : Combines a trimethylsilyl group (Si(CH3)3) with a triphenylphosphoranylidene (PPh3=N–) moiety, forming a phosphorus ylide with silicon substitution .

Comparison with Structurally and Functionally Related Compounds

Hexamethyldisilazane (HMDS)

- Formula : C6H19NSi2; MW : 161.39 g/mol .

- Key Differences :

- Structure : Contains two trimethylsilyl groups (Si(CH3)3) linked via a nitrogen atom, lacking the phosphorus ylide moiety.

- Reactivity : Primarily a silylating agent for hydroxyl and amine groups in organic synthesis and semiconductor manufacturing .

- Cost : Priced at ~$10–$20/g, significantly cheaper than the target compound ($21/g for 5g) .

- Hazards : Classified as a severe irritant (skin/eyes) .

(Methoxycarbonylmethylene)triphenylphosphorane

- Formula : C22H21O2P; MW : 372.37 g/mol.

- Key Differences :

- Structure : A phosphorus ylide with a methoxycarbonylmethylene group (CHCO2CH3) instead of silicon.

- Reactivity : Used to generate (triphenylphosphoranylidene)ketene, a precursor for cycloaddition reactions .

- Applications : Focused on ketene chemistry, unlike the target compound’s role in imine and alkaloid synthesis .

Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium Fluoride

- Formula : C36H30FNP2; MW : 557.59 g/mol .

- Key Differences :

- Structure : Contains two phosphorus centers (one ylidic, one cationic) with a fluoride counterion.

- Reactivity : The fluoride ion enhances electrophilicity, enabling unique anion-exchange reactions.

- Applications : Specialized in ionic liquid chemistry, contrasting with the target compound’s use in neutral ylide reactions .

Comparison Insight: The target compound’s lack of ionic character simplifies purification and broadens compatibility in non-polar solvents .

1,1,1-Trimethyl-N-(1-phenylethylidene)silanamine

- Formula : C11H17NSi; MW : 203.35 g/mol.

- Key Differences: Structure: An imine derivative with a phenylethylidene group instead of phosphorus ylide. Reactivity: Forms chiral amines via asymmetric reduction with terpenyl spiroborate catalysts . Applications: Limited to imine-specific reactions, unlike the target compound’s versatility in cross-couplings .

Comparison Insight : The phosphorus ylide in the target compound allows for carbon-carbon bond formation (e.g., Wittig reaction), absent in simple silanamine imines .

Research Findings and Mechanistic Insights

- Electronic Effects: The trimethylsilyl group in the target compound donates electron density to the ylidic nitrogen, enhancing nucleophilicity compared to non-silylated analogs (e.g., standard Wittig reagents) .

- Stability : Silicon’s hydrophobic nature reduces hydrolysis susceptibility, enabling reactions in mildly aqueous conditions .

- Synthetic Utility : Combines silylation and ylide reactivity in one molecule, streamlining multi-step syntheses (e.g., antimalarials requiring both protection and coupling steps) .

Biological Activity

1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine (CAS No. 13892-06-3) is an organosilicon compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily used as a reagent in organic synthesis, particularly in the development of antimalarial agents and other therapeutic compounds.

- Molecular Formula : CHNPSi

- Molecular Weight : 349.48 g/mol

- Structure : The compound features a triphenylphosphoranylidene group attached to a trimethylsilyl amine, which contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The phosphoranylidene moiety is known for its electrophilic character, which can facilitate nucleophilic attacks by biological molecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimalarial Activity : It has been utilized in the synthesis of febrifugine derivatives, which are known for their antimalarial properties. Studies suggest that derivatives synthesized using this compound show enhanced efficacy against malaria parasites .

- Anticancer Potential : Preliminary studies have indicated potential anticancer activity against various cancer cell lines. The compound's ability to inhibit specific cellular pathways may contribute to its effectiveness in targeting cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Synthesis and Evaluation of Antimalarial Compounds :

-

Anticancer Studies :

- In vitro studies demonstrated that compounds derived from this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. Mechanistic studies revealed that these compounds induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine, and what analytical methods validate its purity?

- Methodology : The compound is typically synthesized via silylation of triphenylphosphine imines using trimethylsilyl reagents. Key steps include inert atmosphere handling (e.g., nitrogen/argon) to prevent hydrolysis and side reactions. Purity is validated via P NMR to confirm the absence of unreacted triphenylphosphine and H/C NMR to verify silyl group incorporation . IR spectroscopy (e.g., Si-N stretching bands ~900–1100 cm) further supports structural characterization .

Q. How should this compound be stored to ensure stability, and what are its critical incompatibilities?

- Methodology : Store under inert gas (argon) at 2–8°C in moisture-resistant containers. Avoid exposure to strong oxidizers (e.g., peroxides) and acids, which may trigger decomposition into toxic nitrogen oxides (NO) or carbon oxides . Periodic P NMR monitoring is recommended for long-term stability assessment .

Q. What are the primary applications of this reagent in organic synthesis?

- Methodology : It is used as a silylating agent in palladium-catalyzed cross-coupling reactions (e.g., indole alkaloid synthesis) and as a precursor for N-protected imines in asymmetric Mannich reactions. For example, it facilitates the preparation of 7-substituted indoles via dianion intermediates .

Advanced Research Questions

Q. How can discrepancies in reaction yields be resolved when using this compound under varying moisture levels?

- Methodology : Contradictions in yields often arise from trace moisture, which hydrolyzes the Si-N bond. Quantify residual water in solvents via Karl Fischer titration. For moisture-sensitive reactions, employ molecular sieves (3Å) or pre-dried solvents under inert conditions. Compare yields under rigorously anhydrous vs. ambient humidity to isolate moisture-related effects .

Q. What mechanistic insights explain its role in phosphorus-containing heterocycle synthesis?

- Methodology : The compound acts as a silicon-based ammonia equivalent, enabling nucleophilic substitution at phosphorus centers. For example, in synthesizing 1-aminoalkylphosphonates, it reacts with phosphorus trichloride in acetic acid to form P-N bonds. Mechanistic studies (e.g., P NMR kinetics) reveal intermediate phosphorimidate formation, with steric effects from triphenylphosphine influencing regioselectivity .

Q. How do steric and electronic properties impact its reactivity in transition-metal-catalyzed reactions?

- Methodology : The bulky triphenylphosphine group creates steric hindrance, favoring transmetalation in Pd-catalyzed couplings. Computational studies (DFT) show electron-withdrawing silyl groups enhance electrophilicity at the nitrogen center, accelerating imine formation. Compare reaction rates with less hindered analogs (e.g., hexamethyldisilazane) to isolate steric contributions .

Q. How should researchers address conflicting toxicity data between in vitro and in vivo models?

- Methodology : While in vitro assays may report low acute toxicity (e.g., LD = 850 mg/kg in rats), in vivo studies note severe skin irritation in rabbits. Conduct tiered assessments: (1) Ames test for mutagenicity, (2) OECD 403 acute dermal exposure trials, and (3) carcinogenicity screening per IARC guidelines. Note that impurities (e.g., residual triphenylphosphine) may contribute to variability .

Data Contradiction Analysis

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.